molecular formula C17H19ClN4O B11196084 2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide

2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B11196084
M. Wt: 330.8 g/mol
InChI Key: GKAHZKWRNJLWQP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a piperidinyl group, and a pyrimidinyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate.

    Pyrimidinyl Group Introduction:

    Piperidinyl Group Addition: Finally, the piperidinyl group is introduced via a coupling reaction, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often facilitated by a base such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C17H19ClN4O/c18-15-7-3-2-6-13(15)10-16(23)21-14-11-19-17(20-12-14)22-8-4-1-5-9-22/h2-3,6-7,11-12H,1,4-5,8-10H2,(H,21,23)

InChI Key

GKAHZKWRNJLWQP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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